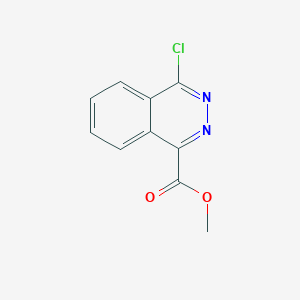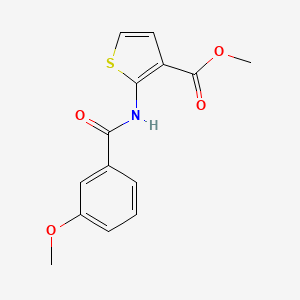
3-(4-(甲磺酰基)苯基)-N-(2-(噻吩-3-基)苄基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound that features a combination of a methylsulfonyl phenyl group and a thiophenyl benzyl group linked by a propanamide chain
科学研究应用
3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multiple steps:
Formation of the methylsulfonyl phenyl intermediate: This can be achieved by sulfonation of a phenyl compound followed by methylation.
Synthesis of the thiophenyl benzyl intermediate: This involves the functionalization of a thiophene ring and its subsequent attachment to a benzyl group.
Coupling of intermediates: The final step involves the coupling of the two intermediates through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
作用机制
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)benzyl)propanamide: Similar structure but with a different position of the thiophene ring.
3-(4-(methylsulfonyl)phenyl)-N-(2-(furan-3-yl)benzyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-27(24,25)19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-26-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJZSNTFSCOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2540039.png)




![2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2540047.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide](/img/structure/B2540051.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)



